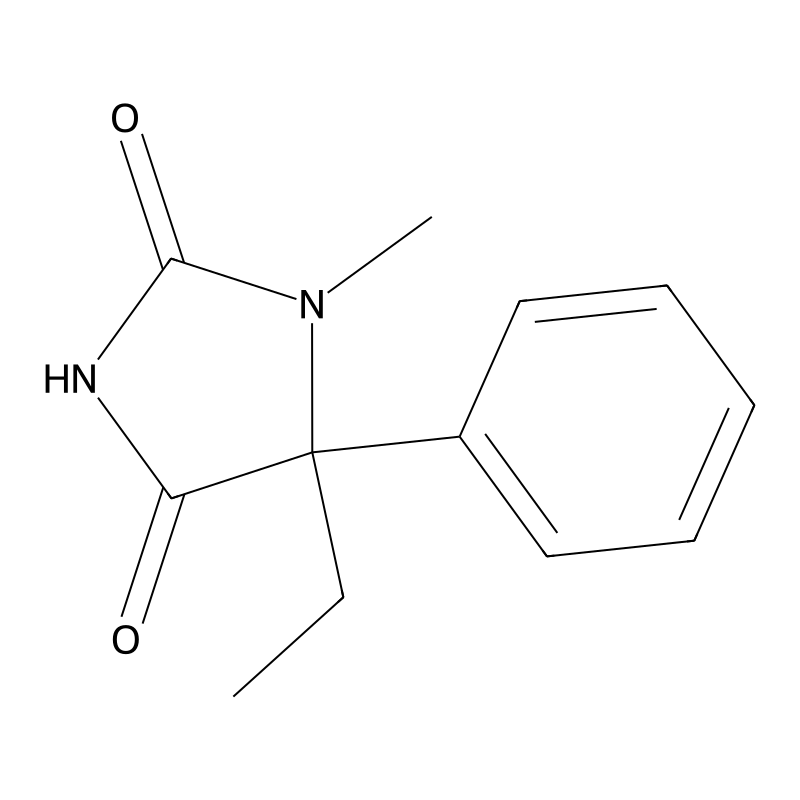Methetoin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Methetoin, often confused with methadone due to their similar nomenclature, is a synthetic compound that has garnered attention primarily for its pharmacological properties. Methadone, a well-known opioid, is used in pain management and the treatment of opioid use disorder. Methetoin's structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, specifically noted for its unique functional groups that differentiate it from other opioids. Its chemical formula is , with a molar mass of approximately 309.45 g/mol .
- N-demethylation: This process leads to the formation of active metabolites, which can influence the drug's efficacy and safety profile.
- Grignard Reaction: Involving the reaction of alkyl halides with magnesium to form organomagnesium compounds, this reaction is pivotal in synthesizing methadone derivatives.
- Hydrolysis: This reaction can convert methadone into its corresponding alcohol, impacting its pharmacological activity .
Methetoin exhibits significant biological activity as an opioid agonist. It acts primarily on the μ-opioid receptors in the central nervous system, leading to analgesic effects similar to those of morphine but with a longer duration of action. Its mechanism involves:
- Activation of μ-opioid receptors: This results in pain relief and euphoria.
- Antagonism of N-methyl-D-aspartate receptors: This potentially enhances its effectiveness in managing neuropathic pain .
Adverse effects may include respiratory depression, sedation, and gastrointestinal disturbances, common among opioids .
The synthesis of methetoin involves several chemical pathways:
- Condensation Reaction: Combining diphenylacetonitrile with 1-dimethylamino-2-chloropropane yields isomeric nitriles.
- Grignard Reaction: Ethylmagnesium bromide reacts with these nitriles to produce methadone hydrobromide.
- Catalytic Reduction: Methadone can be reduced to its alcohol form using platinum or lithium aluminium hydride .
These methods highlight the complexity and precision required in synthesizing methetoin and its derivatives.
Methetoin's applications are primarily medicinal, particularly in pain management and addiction treatment. It serves as:
- Analgesic: Effective for chronic pain relief.
- Opioid Substitute: Utilized in managing opioid dependence due to its long half-life and lower potential for abuse compared to other opioids .
- Research Compound: Investigated for its potential in treating various pain syndromes and as a model for developing new analgesics.
Studies on methetoin interactions reveal significant considerations:
- Drug Interactions: Co-administration with inhibitors or inducers of cytochrome P450 enzymes (such as CYP3A4 and CYP2B6) can alter methetoin plasma levels, leading to increased risk of toxicity or reduced efficacy .
- QT Interval Prolongation: Methetoin has been associated with cardiac risks, particularly at higher doses, necessitating careful monitoring during treatment .
Methetoin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Methadone | Similar backbone | Longer half-life; used primarily for addiction treatment |
| Buprenorphine | Partial agonist | Ceiling effect on analgesia; lower risk of overdose |
| Fentanyl | Potent agonist | Rapid onset; significantly higher potency than morphine |
| Tramadol | Dual-action | Serotonergic effects; less potent than traditional opioids |
Methetoin's unique characteristics lie in its specific receptor activity profile and pharmacokinetics, making it distinct from these similar compounds while still serving comparable therapeutic roles .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Znati M, Debbabi M, Romdhane A, Ben Jannet H, Bouajila J. Synthesis of new anticancer and anti-inflammatory isoxazolines and aziridines from the natural (-)-deltoin. J Pharm Pharmacol. 2018 Dec;70(12):1700-1712. doi: 10.1111/jphp.13013. Epub 2018 Sep 19. PubMed PMID: 30229910.
3: Bahadır O, Çitoğlu GS, Ozbek H, Dall'Acqua S, Hošek J, Smejkal K. Hepatoprotective and TNF-α inhibitory activity of Zosima absinthifolia extracts and coumarins. Fitoterapia. 2011 Apr;82(3):454-9. doi: 10.1016/j.fitote.2010.12.007. Epub 2010 Dec 24. PubMed PMID: 21185922.
4: Ben Salem S, Jabrane A, Harzallah-Skhiri F, Ben Jannet H. New bioactive dihydrofuranocoumarins from the roots of the Tunisian Ferula lutea (Poir.) Maire. Bioorg Med Chem Lett. 2013 Jul 15;23(14):4248-52. doi: 10.1016/j.bmcl.2013.04.081. Epub 2013 May 6. PubMed PMID: 23746477.
5: BARO WZ. METHETOIN, A NEW ANTICONVULSANT. Dis Nerv Syst. 1964 Jan;25:38-41. PubMed PMID: 14105069.
6: Selby G, Lorentz IT. "Methetoin" (N3): a trial of a new anti-convulsant drug. Med J Aust. 1966 Nov 12;2(20):940-2. PubMed PMID: 5924697.
7: Logothetis J. Methetoin (N-3) treatment in epilepsy. Dis Nerv Syst. 1967 Aug;28(8):515-8. PubMed PMID: 4963361.
8: Bouratoua A, Khalfallah A, Bensouici C, Kabouche Z, Alabdul Magid A, Harakat D, Voutquenne-Nazabadioko L, Kabouche A. Chemical composition and antioxidant activity of aerial parts of Ferula longipes Coss. ex Bonnier and Maury. Nat Prod Res. 2018 Aug;32(16):1873-1880. doi: 10.1080/14786419.2017.1353513. Epub 2017 Jul 16. PubMed PMID: 28714345.
9: Wang CC, Chen LG, Yang LL. Inducible nitric oxide synthase inhibitor of the Chinese herb I. Saposhnikovia divaricata (Turcz.) Schischk. Cancer Lett. 1999 Oct 18;145(1-2):151-7. PubMed PMID: 10530783.
10: Xu JF, Kong LY. [Studies on chemical constituents from the herb of Peucedanum decursivum (Miq.) Maxim]. Zhongguo Zhong Yao Za Zhi. 2001 Mar;26(3):178-80. Chinese. PubMed PMID: 12525036.
11: Shehzad O, Khan S, Ha IJ, Park Y, Tosun A, Kim YS. Application of stepwise gradients in counter-current chromatography: a rapid and economical strategy for the one-step separation of eight coumarins from Seseli resinosum. J Chromatogr A. 2013 Oct 4;1310:66-73. doi: 10.1016/j.chroma.2013.08.033. Epub 2013 Aug 16. PubMed PMID: 23992840.
12: Chen IS, Chang CT, Sheen WS, Teng CM, Tsai IL, Duh CY, Ko FN. Coumarins and antiplatelet aggregation constituents from Formosan Peucedanum japonicum. Phytochemistry. 1996 Feb;41(2):525-30. PubMed PMID: 8821432.








